molecular formula C29H26N2O5 B1315917 (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 68313-81-5

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B1315917
CAS RN: 68313-81-5
M. Wt: 482.5 g/mol
InChI Key: AOHGUDVDPXLJEP-VYKTZEHYSA-N
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Description

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a useful research compound. Its molecular formula is C29H26N2O5 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The research in this area focuses on developing novel synthetic routes for bicyclic compounds with significant structural similarities to the compound . For instance, the synthesis of certain benzhydryl esters from precursor compounds like 6-APA showcases complex reactions involving acylation, oxidation, and protection steps leading to rearrangements and cyclization processes with notable yields (Yuan Zhe-dong, 2007). Another study elaborates on the preparation of benzhydryl derivatives through hydrolyzing and esterification processes, emphasizing the efficiency of these synthetic routes by highlighting high yield percentages (Deng Fu-li, 2007).

Structural and Stereochemical Analysis

The stereochemistry and structural attributes of analogues and derivatives have been explored through X-ray crystallography and stereochemical analysis, contributing to a deeper understanding of their molecular configurations. Such studies provide insights into functional group effects on stereoselectivity and the mechanisms of reduction reactions, revealing intricate details about the molecular structure and its influence on chemical reactivity (J. Bateson et al., 1992).

Application in Complex Molecule Synthesis

Some research efforts have been directed towards using these compounds as intermediates in the synthesis of complex molecules, including pharmaceuticals. This includes innovative methodologies for constructing azabicyclic scaffolds from chiral α-hydroxyaldehyde derivatives, demonstrating the potential for these compounds in the asymmetric synthesis of biologically relevant molecules (Alejandro Mahía et al., 2017).

Mechanistic Insights

Further research delves into mechanistic aspects of the synthesis processes, including the use of radical translocation reactions and cycloaddition reactions, to construct bridged azabicyclic compounds. Such studies not only elucidate the underlying reaction mechanisms but also open new avenues for the synthesis of structurally complex and diverse molecular frameworks (M. Ikeda et al., 1996).

properties

IUPAC Name

benzhydryl (2R,6R,7R)-7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-18-13-15-22(16-14-18)26(32)30-23-27(33)31-24(19(2)17-35-28(23)31)29(34)36-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23-25,28H,2,17H2,1H3,(H,30,32)/t23-,24+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGUDVDPXLJEP-VYKTZEHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@@H]3N(C2=O)[C@H](C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574880
Record name Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

CAS RN

68313-81-5
Record name Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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